3-羟基丙基对甲氧基苄硫醚

描述

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxypropyl p-Methoxybenzyl Thioether often involves the protection of hydroxy groups, as demonstrated by Nakano et al. (2001), who developed an efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). This method showcases a fundamental approach that could be adapted for the synthesis of 3-Hydroxypropyl p-Methoxybenzyl Thioether by targeting the hydroxy group for modification.

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Hydroxypropyl p-Methoxybenzyl Thioether has been elucidated using various spectroscopic techniques. Channar et al. (2019) synthesized (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide and performed a detailed analysis including Hirshfeld surface analysis to understand intermolecular interactions, which is crucial for comprehending the structural aspects of 3-Hydroxypropyl p-Methoxybenzyl Thioether (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of p-Methoxybenzyl protected compounds are highlighted by the work of Horita et al. (1986), who examined the selectivity of deprotection of various protecting groups, including p-methoxybenzyl, under different conditions. This study provides insight into the chemical behavior of 3-Hydroxypropyl p-Methoxybenzyl Thioether, especially in terms of its protective groups and their removal (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are critical for understanding the applications and handling of 3-Hydroxypropyl p-Methoxybenzyl Thioether. These properties can be inferred from studies like the one by Shivashankar, Anantapadmanabha, and Adhikari (2013), who synthesized new conjugated polymers and evaluated their thermal stability and molecular weight, providing a basis for assessing the physical characteristics of similar compounds (Shivashankar, Anantapadmanabha, & Adhikari, 2013).

Chemical Properties Analysis

Understanding the chemical properties such as reactivity, stability, and compatibility with various solvents and reagents is crucial. The work by Lee et al. (2004) on the metabolism of a novel anti-cancer agent provides insights into the metabolic pathways, including O-demethylation and N-debenzylation, which are relevant for understanding the chemical behavior of 3-Hydroxypropyl p-Methoxybenzyl Thioether (Lee, La, Ahn, Jeong, & Kim, 2004).

科学研究应用

合成中的保护和脱保护:

- DMPM(3,4-二甲氧基苄基)对羟基官能团的保护比 MPM(对甲氧基苄基)在中性条件下通过 DDQ 氧化更易于去除。这使其可用于大环内酯和聚醚类抗生素的合成子 (Oikawa 等人,1985 年)。

- 一项关于使用脂肪酶催化的水解和酰化反应生产对映体纯的 2-甲基丙烷-1,3-二醇单(对甲氧基苄醚)的化学酶学方法的研究,作为天然产物合成的起始原料 (Akeboshi 等人,2001 年)。

有机合成中的应用:

- 开发了一种使用 2-(4-甲氧基苄氧基)-3-硝基吡啶对羟基进行对甲氧基苄基化的有效方法,证明在制备各种醚类时很有用 (Nakano 等人,2001 年)。

- 一项专注于杂环 3-取代-4-(3-甲基-2-噻吩基亚甲基氨基)-4,5-二氢-1H-1,2,4-三唑-5-酮的研究证明了分子振动在理解杂环化合物的电子性质中的重要性,有助于开发用于能量存储和转换应用的新材料 (Beytur 和 Avinca,2021 年)。

药理学应用:

- 一项关于 N-(3-酰氧基-2-苄基丙基)-N'-二羟基四氢苯并氮杂卓和四氢异喹啉类似物作为有效的香草素受体配体的研究表明了潜在的药理学应用 (Kim,2002 年)。

环境与健康研究:

- 关于人类和动物中二苯甲酮-3 (BP-3) 暴露的研究表明对出生体重和胎龄的潜在影响,可能是由于雌激素和睾酮平衡改变所致 (Ghazipura 等人,2017 年)。

安全和危害

未来方向

属性

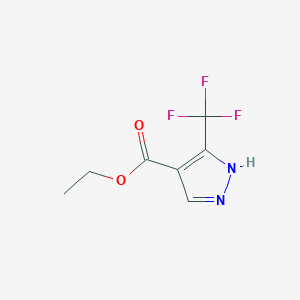

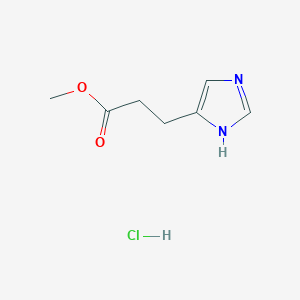

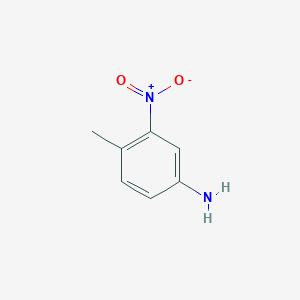

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLXMNRDPVQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

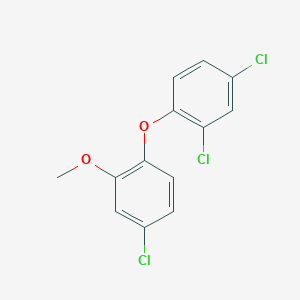

COC1=CC=C(C=C1)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392674 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypropyl p-Methoxybenzyl Thioether | |

CAS RN |

202665-68-7 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)